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Compound Name: 6-Methylquinolin-7-amine

Cat. No.: B163677 Get Quote

An In-depth Technical Guide to 6-Methylquinolin-
7-amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

structural properties of 6-Methylquinolin-7-amine (CAS No. 129844-69-5). It is a key

heterocyclic amine featuring a quinoline scaffold, a structure of significant interest in medicinal

chemistry and materials science. This document consolidates available data on its molecular

characteristics, spectral properties, and synthetic methodologies. It is intended to serve as a

foundational resource for professionals engaged in chemical synthesis, drug discovery, and

molecular engineering, facilitating the use of this compound as a versatile chemical

intermediate.

Introduction
6-Methylquinolin-7-amine is an organic compound characterized by a quinoline core

structure, with a methyl group substituted at the 6-position and an amino group at the 7-

position.[1] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming

the core of numerous pharmacologically active agents. The presence of both an electron-

donating amino group and a methyl group on this aromatic system makes 6-Methylquinolin-7-
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amine a valuable and versatile building block for the synthesis of more complex molecular

architectures.[1] While specific pharmacological data for this exact compound is limited, the

broader class of 7-aminoquinoline derivatives has been explored for applications ranging from

fluorescent probes for live-cell imaging to novel therapeutic agents.[1]

Physical and Chemical Properties
Quantitative data for 6-Methylquinolin-7-amine is summarized below. It should be noted that

while core properties like molecular weight are well-defined, specific experimental values for

properties such as melting point, boiling point, and pKa are not widely reported in the available

literature.

Table 1: Core Physical and Chemical Properties of 6-Methylquinolin-7-amine

Property Value Source

CAS Number 129844-69-5 [1]

Molecular Formula C₁₀H₁₀N₂ [1]

Molecular Weight 158.20 g/mol [1]

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Spectral Data
Detailed experimental spectra for 6-Methylquinolin-7-amine are not broadly published.

However, based on its chemical structure, the expected spectral characteristics can be

predicted.

Table 2: Predicted Spectroscopic Data for 6-Methylquinolin-7-amine
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Technique Expected Characteristics

¹H NMR

- Signals in the aromatic region (approx. 7.0-8.5

ppm) corresponding to the quinoline ring

protons. - A singlet for the methyl group (CH₃)

protons (approx. 2.3-2.6 ppm). - A broad singlet

for the amine (NH₂) protons, which may be

exchangeable with D₂O.

¹³C NMR

- Multiple signals in the aromatic region (approx.

110-150 ppm) for the quinoline carbons. - A

signal in the aliphatic region (approx. 20-25

ppm) for the methyl carbon.

IR Spectroscopy

- N-H stretching bands for the primary amine

(approx. 3300-3500 cm⁻¹). - C-H stretching for

aromatic and methyl groups (approx. 2850-3100

cm⁻¹). - C=C and C=N stretching from the

aromatic quinoline core (approx. 1500-1650

cm⁻¹).

Mass Spectrometry - A molecular ion peak (M⁺) at m/z ≈ 158.20.

Synthesis and Experimental Protocols
The synthesis of 6-Methylquinolin-7-amine typically involves a multi-step reaction sequence.

[1] A common and logical pathway begins with the construction of the 6-methylquinoline core,

followed by functionalization to introduce the amino group at the C7 position.[1]

General Synthetic Workflow
A plausible synthetic route involves the nitration of 6-methylquinoline, followed by the reduction

of the resulting nitro group to an amine.
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Step 1: Quinoline Core Synthesis

Step 2: Nitration

Step 3: Reduction

Substituted Aniline

6-Methylquinoline Core

Skraup or Doebner-von Miller Reaction

α,β-Unsaturated Aldehyde/Ketone

6-Methylquinoline CoreHNO₃ / H₂SO₄

6-Methyl-7-nitroquinoline

6-Methyl-7-nitroquinoline

Electrophilic Aromatic Substitution

Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

6-Methylquinolin-7-amine

Nitro Group Reduction

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-Methylquinolin-7-amine.

Detailed Experimental Protocol (Illustrative)
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The following protocol is an illustrative example based on standard organic chemistry

procedures for the reactions described above.

Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller reaction)

To a flask equipped with a reflux condenser, add p-toluidine (1.0 eq), glycerol (3.0 eq), and a

suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

Slowly add concentrated sulfuric acid (H₂SO₄) while cooling the mixture in an ice bath.

Heat the reaction mixture to approximately 130-140 °C for several hours.

After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to

precipitate the crude product.

Purify the crude 6-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

Dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid)

dropwise, maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for 1-2 hours.

Pour the mixture onto crushed ice to precipitate the nitro derivative.

Filter, wash the solid with water until neutral, and dry. This step may produce a mixture of

isomers, requiring separation to isolate 6-methyl-7-nitroquinoline.

Step 3: Reduction of 6-Methyl-7-nitroquinoline

Suspend the 6-methyl-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or

hydrochloric acid.

Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform

catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.
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If using SnCl₂/HCl, heat the mixture under reflux until the reaction is complete (monitored by

TLC).

Cool the reaction, make it alkaline with a concentrated NaOH solution to precipitate the tin

salts and free the amine.

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 6-
Methylquinolin-7-amine.

Reactivity and Applications
6-Methylquinolin-7-amine serves as a versatile intermediate in organic synthesis. Its reactivity

is dictated by the quinoline core and its two functional groups.

Amino Group (C7): The primary amine is nucleophilic and can undergo a variety of reactions,

including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions

(e.g., Buchwald-Hartwig amination) to form more complex structures.

Methyl Group (C6): The methyl group can be a site for further chemical modification.[1] In

some heterocyclic systems, such methyl groups can be deprotonated and reacted with

electrophiles, allowing for side-chain elongation.[1]

Quinoline Ring: The aromatic ring can undergo electrophilic substitution, although the

positions are directed by the existing activating groups (amine and methyl).

This trifecta of reactive sites makes the compound a valuable starting point for creating diverse

molecular libraries for screening in drug discovery and materials science.
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Caption: Reactivity of 6-Methylquinolin-7-amine as a chemical building block.

Safety Information
According to available safety data, this compound is classified with the following hazard

statements:

H302: Harmful if swallowed.[1]

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment

(PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this

chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion
6-Methylquinolin-7-amine is a valuable heterocyclic intermediate with significant potential for

use in synthetic chemistry. While comprehensive experimental data on its physical properties is

sparse, its structural features and predicted reactivity profile make it an attractive building block
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for the development of novel compounds in medicinal chemistry and materials science. This

guide provides a summary of the current knowledge to aid researchers in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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